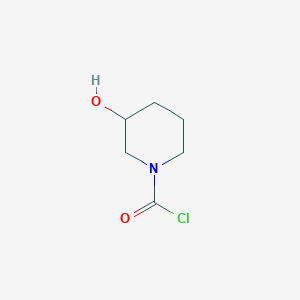

3-Hydroxypiperidine-1-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

76263-92-8 |

|---|---|

Molecular Formula |

C6H10ClNO2 |

Molecular Weight |

163.60 g/mol |

IUPAC Name |

3-hydroxypiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h5,9H,1-4H2 |

InChI Key |

HOPJDMUQXMCFGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxypiperidine 1 Carbonyl Chloride

Precursor Synthesis and Stereochemical Control of 3-Hydroxypiperidine (B146073)

The production of 3-hydroxypiperidine, the essential precursor, can be achieved through a multitude of synthetic routes. These methodologies are often designed to control the stereochemistry of the hydroxyl group, leading to enantiomerically pure or enriched products which are valuable intermediates in pharmaceutical synthesis.

Chiral Pool Approaches to Substituted 3-Hydroxypiperidines

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. Amino acids, such as L-serine, have served as versatile starting points for the synthesis of polyhydroxylated piperidines. For instance, a multi-step synthesis starting from L-serine can yield key intermediates like (2S,3R)-3-Hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine, which can be further elaborated into trihydroxypiperidines. This approach leverages the inherent chirality of the starting material to establish the desired stereocenters in the final piperidine (B6355638) product. Another example is the use of (R)-glyceraldehyde acetonide, a cheap and accessible chiral raw material, to synthesize (S)-1-Boc-3-hydroxypiperidine, thus avoiding resolution steps that can lead to significant material loss. google.com

De Novo Asymmetric Synthesis of 3-Hydroxypiperidine Scaffolds

De novo asymmetric synthesis constructs the chiral piperidine ring from achiral or prochiral starting materials using chiral catalysts or reagents. One such strategy involves the asymmetric intramolecular aza-Michael cyclization. This method has been effectively used to synthesize a range of 3-spiropiperidines with good yields and excellent enantioselectivities. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high stereocontrol. Chiral phosphoric acids have emerged as powerful catalysts in these transformations.

Another de novo approach is the "anti-Wacker"-type cyclization, which has been used to prepare polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. mdpi.com These can subsequently be reduced to the corresponding piperidines. This method allows for the regioselective introduction of multiple substituents onto the pyridine (B92270) skeleton, which is then converted to the desired piperidine scaffold. mdpi.com

Enzymatic and Biocatalytic Routes to Chiral 3-Hydroxypiperidines

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral 3-hydroxypiperidines. These methods often employ ketoreductases (KREDs) for the asymmetric reduction of a prochiral ketone precursor, N-Boc-3-piperidone, to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. nih.govnih.gov

The use of whole-cell biocatalysts, such as E. coli co-expressing a ketoreductase and a glucose dehydrogenase (for cofactor regeneration), has been shown to be highly efficient. nih.gov Optimization of reaction conditions such as pH, temperature, and substrate concentration can lead to high conversion rates (>99%) and excellent enantiomeric excess (>99%). nih.gov Various microorganisms, including species of Candida, Rhodococcus, and baker's yeast, have been screened for their ability to perform this stereoselective reduction. nih.govgoogle.com

| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Ketoreductase (KRED 110) | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Complete | 100 | google.com |

| Candida parapsilosis (R)-specific carbonyl reductase | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 97.8 | 99.8 | nih.gov |

| E. coli expressing KRED and GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | nih.gov |

| Baker's Yeast | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | - | - | google.com |

Reductive Transformations for Piperidine Ring Formation

Reductive transformations are a cornerstone in the synthesis of piperidine rings. A common method is the hydrogenation of pyridine derivatives. For example, 3-hydroxypyridine (B118123) can be reduced to 3-hydroxypiperidine using catalysts such as rhodium-nickel on carbon under a hydrogen atmosphere. chemicalbook.com This method can achieve high yields (>90%) under relatively mild conditions. chemicalbook.com The addition of phosphoric acid can mitigate catalyst deactivation by the starting material and product. chemicalbook.com

Reductive amination is another powerful tool. For instance, the intramolecular reductive amination of δ-aminoaldehydes or δ-aminoketones is a direct route to the piperidine scaffold.

Ring Expansion and Cyclization Strategies to Hydroxypiperidines

Ring expansion of smaller, pre-existing rings provides an elegant entry to the piperidine scaffold. For example, optically active 3-hydroxypiperidines can be synthesized from pyrrolidinemethanol derivatives. This transformation can proceed via an aziridinium (B1262131) ion intermediate. The reaction of N-benzylpyrrolidine, derived from (S)-proline, with trifluoroacetic anhydride (B1165640) followed by hydrolysis can lead to the formation of N-benzyl-3-hydroxypiperidine.

Cyclization strategies often involve the formation of the piperidine ring from an acyclic precursor. A straightforward method for the synthesis of cis-4-hydroxypiperidines involves an aza-Prins cyclization. Another approach is the intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalides in the presence of an inorganic base to yield 3-hydroxypiperidine. google.comorgsyn.org This method is suitable for large-scale production due to its simplicity and the availability of starting materials. orgsyn.org A patent describes a process where (S)-epichlorohydrin is reacted with a Grignard reagent, followed by a series of cyclization and reaction steps to produce (S)-3-hydroxypiperidine. google.com

Introduction of the Carbonyl Chloride Moiety onto the Piperidine Scaffold

The final step in the synthesis of 3-hydroxypiperidine-1-carbonyl chloride is the introduction of the carbonyl chloride group onto the nitrogen of the piperidine ring. This is typically achieved through an N-acylation reaction with a phosgene (B1210022) equivalent.

The reaction of a secondary amine, such as 3-hydroxypiperidine, with phosgene (COCl₂) or its safer liquid or solid surrogates, diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate), is the most direct method for the formation of a carbamoyl (B1232498) chloride. sigmaaldrich.com These reactions are generally carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct. google.com

A critical consideration in this reaction is the presence of the free hydroxyl group at the C3 position of the piperidine ring, which can also react with phosgene to form a chloroformate. To achieve selective N-acylation, it may be necessary to first protect the hydroxyl group. Common protecting groups for alcohols include silyl (B83357) ethers or benzyl (B1604629) ethers. After the formation of the carbamoyl chloride, the protecting group can be removed under appropriate conditions.

Alternatively, the reaction conditions can be controlled to favor N-acylation over O-acylation. This might involve careful selection of the base, solvent, and reaction temperature. For instance, carrying out the reaction at low temperatures can sometimes enhance selectivity.

A general procedure would involve dissolving 3-hydroxypiperidine in an aprotic solvent like dichloromethane (B109758) or toluene (B28343), adding a non-nucleophilic base such as triethylamine, and then adding a solution of triphosgene portion-wise at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. google.com The reaction progress would be monitored, and upon completion, the product would be isolated through standard workup procedures.

| Reagent | Substrate | Product | Key Considerations | Reference |

| Phosgene/Diphosgene/Triphosgene | Secondary Amine | Carbamoyl Chloride | Highly toxic/corrosive reagents requiring careful handling. Reaction with the hydroxyl group is a potential side reaction. | sigmaaldrich.com |

| Benzyl Chloroformate | 3-Hydroxypiperidine | N-Benzyloxycarbonyl-3-hydroxypiperidine | Forms a carbamate (B1207046), not a carbonyl chloride, but illustrates N-acylation. | orgsyn.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 3-Hydroxypiperidine | N-Boc-3-hydroxypiperidine | Forms a carbamate, a common protecting group strategy for the nitrogen. | google.com |

Reaction Conditions and Reagent Selection for Chlorocarbonylation

The synthesis of this compound is achieved through the chlorocarbonylation of the secondary amine in the 3-hydroxypiperidine precursor. The selection of reagents and reaction conditions is critical to ensure high yield and selectivity, particularly given the presence of a reactive hydroxyl group.

The traditional and most direct method for this transformation involves the use of phosgene (COCl₂) or its safer solid surrogate, triphosgene [bis(trichloromethyl)carbonate]. nih.gov The reaction is typically performed by treating the secondary amine with phosgene in an inert solvent. wikipedia.org A significant challenge in the synthesis of this compound is the potential for the hydroxyl group to react with the phosgene, leading to the formation of a chloroformate byproduct. Achieving N-selectivity over O-acylation is therefore a primary consideration.

Generally, amines are more nucleophilic than alcohols, which should favor the desired reaction at the nitrogen atom. However, reaction conditions must be carefully controlled. The process often involves the use of a base to act as an HCl scavenger, which is produced as a byproduct. nih.govwikipedia.org The choice of base is important; tertiary amines like pyridine or diisopropylethylamine (DIEA) are commonly employed. nih.govresearchgate.net The use of pyridine has been shown to be effective in promoting the formation of carbamoyl chlorides in high yields. nih.gov

The reaction is typically conducted in aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, or tetrahydrofuran (B95107) (THF) at controlled temperatures. researchgate.netgoogle.com Low temperatures are often initially employed during the addition of the phosgenating agent to manage the exothermicity of the reaction and enhance selectivity.

| Reagent | Base/Additive | Solvent | Temperature | Key Considerations |

| Phosgene (COCl₂) | Pyridine, DIEA | CH₂Cl₂, Toluene | -10°C to 160°C | Highly toxic gas; requires specialized handling. Temperature control is crucial to prevent side reactions and ensure N-selectivity. nih.govgoogle.com |

| Triphosgene | Pyridine, DIEA | CH₂Cl₂, THF | 0°C to RT | Safer solid surrogate for phosgene. Stoichiometry must be carefully controlled. nih.gov |

| Thionyl Chloride / CO₂ | Pyridine, Guanidine | Toluene | -10°C | A phosgene-free method where a carbamate anion is formed in situ and then converted to the carbamoyl chloride. lookchem.com |

Optimization of Reaction Efficiency and Yield

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of byproducts, most notably the corresponding symmetrical urea (B33335). Urea formation occurs when the carbamoyl chloride product reacts with another molecule of the starting amine. lookchem.com

Several key parameters can be adjusted to enhance reaction efficiency:

Temperature Control: A common industrial approach for phosgenation is a two-step "cold-hot" process. sabtechmachine.com The initial reaction is carried out at a low temperature to form an intermediate, followed by heating to complete the conversion to the carbamoyl chloride. For certain secondary amines, particularly those with steric hindrance, passing phosgene into a hot solution of the amine (80°C to 160°C) has been shown to produce high yields and purity by preventing the formation of stable intermediates that can lead to urea. google.com

Reagent Addition: The mode and rate of phosgene addition are critical. A slow, controlled addition of the phosgenating agent to the amine solution helps to maintain a low concentration of the amine, thereby suppressing the side reaction that forms urea. lookchem.com

Stoichiometry and HCl Scavenging: The reaction between a secondary amine and phosgene produces one equivalent of hydrogen chloride (HCl). wikipedia.org This HCl can protonate the starting amine, rendering it unreactive. Therefore, the use of at least one equivalent of a non-nucleophilic base as an acid scavenger is essential for the reaction to proceed to completion. Careful adjustment of stoichiometry is required for high yields. nih.gov

Solvent Choice: The choice of an inert solvent is crucial. Solvents like toluene are often used, and the reaction temperature can be optimized based on the solvent's boiling point. google.com

| Parameter | Optimization Strategy | Desired Outcome |

| Temperature | Gradual increase from low to high temperature ("cold-hot" phosgenation) or direct addition to a hot amine solution. | Minimize urea byproduct formation; increase reaction rate. google.comsabtechmachine.com |

| Reagent Addition | Slow, controlled addition of phosgene/triphosgene to the amine solution. | Maintain low amine concentration to prevent reaction with the product. |

| Base (HCl Scavenger) | Use of a stoichiometric amount of a non-nucleophilic base like pyridine. | Neutralize HCl byproduct to ensure complete reaction of the starting amine. nih.gov |

| Solvent | Selection of an inert, aprotic solvent (e.g., toluene, CH₂Cl₂). | Provide a suitable reaction medium that does not interfere with the reagents. google.com |

Advanced Synthetic Protocols and Green Chemistry Considerations

In response to the significant hazards associated with phosgene, modern synthetic chemistry has focused on developing safer, more sustainable, and efficient protocols. These advanced methods prioritize the use of catalytic systems and adhere to the principles of green chemistry, such as atom economy and process intensification.

Catalytic Systems and Sustainable Approaches

The development of phosgene-free synthetic routes is a primary goal for the sustainable production of carbamoyl chlorides. These methods often rely on alternative, less hazardous carbonyl sources and catalytic systems to achieve the desired transformation.

Carbon Dioxide as a C1 Source: One of the most promising green alternatives involves using carbon dioxide (CO₂) as a renewable and non-toxic C1 building block. In this approach, the secondary amine first reacts with CO₂ in the presence of a base to form a carbamate salt. This intermediate is then treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the carbamoyl chloride under mild conditions. lookchem.com This method successfully avoids the direct handling of phosgene.

Visible-Light-Induced Synthesis: An innovative approach utilizes visible light to generate phosgene in situ from chloroform (B151607) (CHCl₃) and chlorine dioxide (ClO₂). chemrxiv.org The generated phosgene then reacts with the amine to form the carbamoyl chloride. This method allows for the safe, on-demand production of the hazardous reagent, minimizing risks associated with its storage and transport. chemrxiv.org

Catalytic Carbonylation: Research has explored the use of transition metal catalysts for carbonylation reactions. While many studies focus on the reactions of carbamoyl chlorides, some work has demonstrated the potential for catalytic synthesis. For instance, a Vitamin B12-based hybrid catalyst (B₁₂-Mg²⁺/TiO₂) has been used for the photocatalytic carbonylation of carbon tetrachloride (CCl₄) to generate phosgene in situ, which can then react with amines. nih.gov This process can be driven by a broad range of visible light, including low-energy red light, highlighting its potential for sustainable synthesis. nih.gov

Atom Economy and Process Intensification in Synthesis

Green chemistry principles also emphasize maximizing the efficiency of chemical processes in terms of atom utilization and process design.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The traditional synthesis of a carbamoyl chloride from a secondary amine (R₂NH) and phosgene (COCl₂) proceeds with the formation of an ammonium (B1175870) salt byproduct ([R₂NH₂]Cl).

Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

In this stoichiometry, only a portion of the amine starting material is incorporated into the desired product, leading to a lower atom economy. For the synthesis of this compound, the calculation would show that a significant portion of the reactant mass ends up in the byproduct. Syntheses that are 100% atom economical, such as addition reactions, are the ideal, though often difficult to achieve. rsc.org Phosgene-free routes that can minimize byproduct formation are therefore highly desirable from an atom economy perspective.

Process Intensification: Dealing with highly toxic and reactive chemicals like phosgene has driven the development of intensified processes, such as continuous flow chemistry using microreactors. researchgate.net Flow chemistry offers significant advantages for hazardous reactions:

Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.

Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature and residence time, which can improve selectivity and yield.

Integration: Flow systems can integrate synthesis and in-situ conversion, where the hazardous carbamoyl chloride is generated and immediately used in a subsequent reaction without isolation. nih.gov This "on-demand" approach is particularly valuable for unstable or hazardous intermediates. Studies have demonstrated the successful use of continuous flow processes for syntheses involving triphosgene, allowing for safe scale-up from milligrams to kilograms. researchgate.net

Reactivity and Mechanistic Investigations of 3 Hydroxypiperidine 1 Carbonyl Chloride

Nucleophilic Acylation Reactions at the Carbonyl Chloride

The carbonyl chloride moiety is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. chemistrysteps.com This reaction class is fundamental to the utility of 3-Hydroxypiperidine-1-carbonyl chloride in constructing more complex molecules. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org

One of the most prevalent applications of carbonyl chlorides is in the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. atlanchimpharma.com this compound reacts efficiently with primary and secondary amines to yield the corresponding 3-hydroxy-1-piperidinecarboxamides. chemistrysteps.com

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added. chemistrysteps.com The choice of solvent and base is critical to optimize yield and minimize side reactions. nih.gov

Table 1: Representative Conditions for Amide Bond Formation

| Amine Type | Base | Solvent | Typical Outcome |

|---|---|---|---|

| Primary Amines | Triethylamine, Pyridine | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | High yield of secondary amides |

| Secondary Amines | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | High yield of tertiary amides |

Amidolysis, the cleavage of the amide bond, is the reverse reaction. It is generally not favored under standard conditions due to the stability of the amide linkage and typically requires harsh conditions such as strong acid or base with heating.

In a reaction analogous to amide formation, this compound reacts with alcohols (alcoholysis) to produce carbamates. This transformation is a key method for installing the piperidine-1-carboxylate moiety onto molecules containing a hydroxyl group.

The mechanism involves the oxygen atom of the alcohol acting as the nucleophile. As with aminolysis, a base is generally required to scavenge the HCl generated during the reaction. chemistrysteps.com This reaction is particularly useful for creating protecting groups or linking the piperidine (B6355638) core to other molecular fragments through a stable carbamate (B1207046) linkage.

The high reactivity of the carbonyl chloride group extends to a variety of other nucleophiles beyond amines and alcohols.

Hydrolysis: Reaction with water leads to the hydrolysis of the carbonyl chloride, forming the unstable carbamic acid, which readily decarboxylates to yield 3-hydroxypiperidine (B146073). Therefore, the compound must be handled under anhydrous conditions to prevent decomposition. chemistrysteps.com

Thiolysis: Thiols react in a similar fashion to alcohols to produce thiocarbamates, which are valuable intermediates in organic synthesis. chemistrysteps.com

Reaction with Carboxylates: Carboxylate salts can act as nucleophiles, attacking the carbonyl chloride to form mixed carboxylic-carbamic anhydrides. These intermediates are themselves highly reactive acylating agents. chemistrysteps.com

Intramolecular Cyclization and Rearrangement Pathways

The proximate positioning of the nucleophilic 3-hydroxyl group and the electrophilic carbonyl chloride function within the same molecule creates the potential for intramolecular reactions, leading to the formation of new heterocyclic ring systems.

Intramolecular attack of the hydroxyl group's oxygen atom on the carbonyl chloride can lead to the formation of a fused bicyclic system. Specifically, this cyclization would produce an oxazolidinone ring fused to the piperidine core, resulting in a hexahydropyrido[3,2-d] beilstein-journals.orggoogle.comoxazin-2-one structure. Such intramolecular alkylation and acylation reactions are powerful methods for constructing complex polycyclic frameworks from simpler precursors. researchgate.net

The feasibility and rate of this cyclization depend on several factors, including the stereochemistry at the 3-position, the conformational preference of the piperidine ring, and the reaction conditions (e.g., presence of a base). The formation of five- or six-membered rings through intramolecular pathways is generally kinetically and thermodynamically favored. The synthesis of new fused and bridged ring systems is a significant area of research in medicinal chemistry for the discovery of novel pharmacophores. nih.govresearchgate.net

Directing Effects: The hydroxyl group can act as a directing group, potentially coordinating to reagents and influencing the stereochemical outcome of reactions at other sites on the piperidine ring.

Electronic Effects: While primarily an inductive electron-withdrawing group, the oxygen can also engage in hydrogen bonding, which may alter the conformation of the piperidine ring and, consequently, the accessibility of the carbonyl chloride to external nucleophiles. The selective reaction of one functional group in the presence of others is a key challenge in organic synthesis, and understanding the subtle differences in the reactivity of hydroxyl groups is crucial for controlled chemical modifications. nih.govnih.gov

The presence of the hydroxyl group necessitates careful planning in multi-step syntheses. It may require protection (e.g., as a silyl (B83357) ether or ester) before certain transformations are carried out on the carbonyl chloride, followed by a deprotection step to reveal the hydroxyl functionality in the final product.

Stereoselective Reactions and Diastereochemical Control

Stereoselective reactions involving this compound are crucial for the synthesis of complex molecules with specific three-dimensional arrangements. The control of diastereoselectivity in these reactions is often influenced by the inherent chirality of the starting material and the use of external chiral agents or catalysts.

Influence of Starting Material Chirality

The chirality of the 3-hydroxypiperidine backbone plays a significant role in directing the stereochemical course of reactions at the N-carbonyl chloride moiety. When starting with an enantiomerically pure form of 3-hydroxypiperidine, such as (S)-3-hydroxypiperidine or (R)-3-hydroxypiperidine, the existing stereocenter at C3 can exert diastereochemical control. This control arises from the conformational preferences of the piperidine ring.

In a chair conformation, the hydroxyl group at C3 can occupy either an axial or an equatorial position. The preferred conformation can influence the steric accessibility of the N-carbonyl chloride group to incoming nucleophiles. For instance, an equatorial hydroxyl group may offer less steric hindrance than an axial one, potentially leading to a preferred direction of nucleophilic attack.

Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the carbamoyl (B1232498) chloride. This interaction can lock the conformation of the molecule, creating a more rigid structure and enhancing the facial bias for nucleophilic attack. The diastereoselectivity of such reactions would be dictated by the relative stability of the transition states leading to the different diastereomeric products.

Asymmetric Induction and Catalysis in Derivatization

Asymmetric induction in the derivatization of this compound can be achieved through the use of chiral catalysts or reagents that differentiate between the enantiotopic faces of the carbamoyl chloride in a racemic mixture, or that enhance the diastereoselectivity in reactions of an enantiomerically pure starting material.

While specific examples of asymmetric catalysis on this compound are not extensively documented, the principles can be inferred from related systems. Chiral catalysts, such as chiral amines or phosphines, can interact with the carbamoyl chloride to form a chiral activated intermediate. This intermediate then reacts with a nucleophile, with the chiral catalyst directing the approach of the nucleophile to one face of the molecule, leading to an excess of one stereoisomer.

Biocatalysis represents another powerful tool for asymmetric induction. Enzymes such as lipases or proteases could potentially be used for the kinetic resolution of racemic this compound. In such a process, the enzyme would selectively catalyze the reaction of one enantiomer, leaving the other unreacted and allowing for their separation. The utility of enzymes in creating chiral 3-hydroxypiperidine precursors is well-established, particularly through the asymmetric reduction of N-protected 3-piperidones using ketoreductases, which can yield the (S)- or (R)-alcohol with high enantiomeric excess. nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies are invaluable for elucidating the intricate details of reaction mechanisms involving this compound. These methods provide insights into transition state geometries, reaction energy profiles, and the electronic factors that govern reactivity and selectivity.

Transition State Analysis and Reaction Dynamics

Transition state analysis for reactions of this compound, such as nucleophilic substitution at the carbonyl carbon, can reveal the key factors controlling the reaction rate and stereochemical outcome. For a typical nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. Computational modeling can be used to calculate the energies of the transition states leading to this intermediate from different angles of nucleophilic attack.

The presence of the 3-hydroxyl group can significantly influence the transition state geometry and energy. Through intramolecular hydrogen bonding, the hydroxyl group can stabilize the transition state, potentially lowering the activation energy. Moreover, the steric bulk of the piperidine ring in its preferred chair conformation will create a diastereotopic environment around the carbonyl group. Transition state calculations would likely show a lower energy pathway for the nucleophile approaching from the less sterically hindered face.

Molecular dynamics simulations could further be employed to study the reaction dynamics, providing a more complete picture of the reaction pathway by considering the conformational flexibility of the piperidine ring and the role of the solvent.

Electronic Structure and Reactivity Predictions

The reactivity of this compound is fundamentally governed by its electronic structure. The carbonyl carbon of the carbamoyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. scienceinfo.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the distribution of electron density and to calculate properties like atomic partial charges and the energies and shapes of molecular orbitals.

The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the carbonyl carbon, indicating that this is the most probable site for nucleophilic attack. Electronic structure calculations can quantify the electrophilicity of this carbon.

Furthermore, these calculations can predict the influence of the 3-hydroxyl group on the electronic properties of the carbamoyl chloride. The hydroxyl group, being electron-donating by resonance (through the nitrogen atom) and electron-withdrawing by induction, will modulate the electron density at the carbonyl carbon. Quantum chemical calculations can also be used to investigate the strength and geometric requirements of any intramolecular hydrogen bonds between the 3-hydroxyl group and the carbonyl oxygen, and how this interaction might affect the reactivity of the carbonyl group. For instance, hydrogen bonding could polarize the C=O bond, further increasing the electrophilicity of the carbonyl carbon.

Below is a table summarizing the key aspects of the reactivity and mechanistic investigations of this compound:

| Section | Subsection | Key Concepts and Findings |

| 3.3. Stereoselective Reactions and Diastereochemical Control | 3.3.1. Influence of Starting Material Chirality | The C3 stereocenter directs nucleophilic attack on the N-carbonyl group. Conformational preferences of the piperidine ring and potential intramolecular hydrogen bonding from the 3-hydroxyl group create a diastereotopic environment, leading to facial selectivity. |

| 3.3.2. Asymmetric Induction and Catalysis in Derivatization | Chiral catalysts can form chiral activated intermediates, directing the approach of nucleophiles. Biocatalysts like enzymes offer potential for kinetic resolution or stereoselective synthesis of precursors. | |

| 3.4. Computational and Theoretical Studies | 3.4.1. Transition State Analysis and Reaction Dynamics | Computational models can elucidate the geometry and energy of transition states. Intramolecular hydrogen bonding may stabilize the transition state. Molecular dynamics can simulate reaction pathways. |

| 3.4.2. Electronic Structure and Reactivity Predictions | The carbonyl carbon is highly electrophilic. DFT calculations can map electron density, LUMO, and partial charges. The 3-hydroxyl group modulates the electronic properties of the carbamoyl chloride. |

Applications of 3 Hydroxypiperidine 1 Carbonyl Chloride As a Synthetic Intermediate

Construction of Complex Organic Molecules and Scaffolds

The primary utility of 3-hydroxypiperidine-1-carbonyl chloride in the synthesis of complex molecules stems from the electrophilic nature of the carbonyl chloride group. This functional group readily reacts with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This reaction serves as an efficient method for incorporating the 3-hydroxypiperidine (B146073) moiety into a larger, more complex molecular framework.

The development of stereoselective methods to construct substituted piperidine (B6355638) rings has been an area of intense research, highlighting the importance of these scaffolds in synthetic chemistry. rsc.org By using this compound, chemists can bypass the often-challenging de novo synthesis of the piperidine ring and instead directly introduce this pre-formed, functionalized scaffold. This approach is particularly advantageous in the late-stage functionalization of complex molecules, where mild and efficient coupling reactions are required. The resulting products bear the 3-hydroxypiperidine unit, which can influence the molecule's three-dimensional structure and physicochemical properties. rsc.org

Derivatization for Scaffold Diversity Generation

One of the key strengths of this compound is its suitability for creating libraries of related compounds for structure-activity relationship (SAR) studies. Its two distinct functional groups—the hydroxyl group and the carbonyl chloride—can be modified independently to generate a wide range of analogs from a common intermediate.

The secondary alcohol at the C-3 position of the piperidine ring is a versatile handle for derivatization. nxydchem.com After the carbonyl chloride has been reacted to link the scaffold to a molecule of interest, the hydroxyl group can undergo a variety of chemical transformations, including:

Etherification: Reaction with alkyl halides or under Mitsunobu conditions to introduce a range of alkoxy substituents.

Esterification: Acylation with acid chlorides or carboxylic acids (using coupling agents) to form esters.

Oxidation: Conversion of the secondary alcohol to a ketone (3-piperidone derivative), which can then serve as an electrophilic site for further reactions, such as reductive amination.

Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution to introduce other functionalities like azides, halides, or nitriles.

These transformations allow for the systematic exploration of the chemical space around this position of the scaffold, which can be crucial for optimizing a molecule's properties.

The carbonyl chloride is the primary reactive site for diversification. Its reaction with nucleophiles is typically fast and high-yielding. In library synthesis, a core molecule containing a nucleophilic group can be reacted with this compound, or conversely, a diverse set of nucleophiles can be reacted with the carbonyl chloride to generate a library of compounds with varied substituents attached to the piperidine nitrogen via a carbamoyl (B1232498) linker.

| Nucleophile Class | Resulting Linkage | Example Product Substructure |

| Primary/Secondary Amines | Urea | R-NH-C(=O)-N(piperidine)- |

| Alcohols/Phenols | Carbamate | R-O-C(=O)-N(piperidine)- |

| Thiols | Thiocarbamate | R-S-C(=O)-N(piperidine)- |

| Hydrazines | Semicarbazide | R-NH-NH-C(=O)-N(piperidine)- |

This modular approach allows for the rapid generation of hundreds to thousands of discrete compounds, each featuring the core 3-hydroxypiperidine scaffold but decorated with different peripheral chemical groups.

Precursor in the Synthesis of Biologically Relevant Scaffolds (excluding pharmacological activity)

The 3-hydroxypiperidine motif is a characteristic substructure of many bioactive natural products and synthetic molecules. chemicalbook.com As such, this compound is a valuable precursor for building more elaborate, biologically relevant scaffolds.

The strategic use of this compound allows for the synthesis of advanced, functionalized building blocks for use in multi-step synthetic campaigns. rsc.orgnih.gov For example, it can be reacted with a bifunctional linker—a molecule containing both a nucleophile to react with the carbonyl chloride and another orthogonal functional group.

This process creates a new, more complex building block where the 3-hydroxypiperidine moiety is attached to a linker that can be used in subsequent synthetic steps, such as solid-phase synthesis, cross-coupling reactions, or click chemistry. The development of diverse libraries of such building blocks is a central strategy in modern medicinal chemistry to accelerate the discovery of new molecular entities. enamine.net

Chemical probes are essential tools for studying biological systems. The modular nature of synthesis using this compound makes it suitable for the design of such probes. A typical chemical probe consists of a recognition element (a scaffold that binds to a biological target), a reporter tag (e.g., a fluorophore, biotin), and often a linker.

Using this compound, a reporter tag or a linker suitable for click chemistry could be attached to a nucleophile and then reacted with the carbonyl chloride. Alternatively, the hydroxyl group could be used as the attachment point for the reporter tag after the carbonyl chloride has been used to install a recognition element. This dual functionality allows for the rational design and synthesis of targeted probes to investigate the function and localization of proteins and other biomolecules.

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-Hydroxypiperidine-1-carbonyl chloride traditionally involves reagents like phosgene (B1210022), which is highly toxic and hazardous. acs.org Future research is intensely focused on developing safer and more efficient synthetic pathways. A primary direction is the exploration of phosgene substitutes. acs.org Materials such as triphosgene (B27547), a solid and therefore safer alternative, have been successfully used for the preparation of carbamoyl (B1232498) chlorides from secondary amines like piperidines. researchgate.net Other alternatives include diphosgene, carbonyl diimidazole (CDI), and disuccinimidyl carbonate (DSC). acs.org

Another promising avenue is the development of one-pot synthesis procedures, which streamline multi-step reactions into a single, efficient process, thereby reducing waste and improving yields. acs.orgderpharmachemica.com For instance, a one-pot method for preparing N,N-disubstituted carbamoyl chlorides utilizes chlorocarbonylsulfenyl chloride as a carbonylating agent, completely avoiding the use of phosgene. acs.org Similarly, methods using carbon dioxide as a C1 source in the presence of dehydrating agents like thionyl chloride (SOCl₂) offer a greener alternative for converting secondary amines into their corresponding carbamoyl chlorides. researchgate.net These one-pot approaches are not only more efficient but also align with the principles of green chemistry by minimizing solvent usage and energy consumption. researchgate.netresearchgate.net

| Reagent/Method | Description | Advantages |

| Triphosgene | A solid, safer alternative to phosgene gas for creating carbamoyl chlorides. researchgate.net | Easier handling, reduced hazard. researchgate.net |

| Chlorocarbonylsulfenyl Chloride | A carbonylating agent used in a one-pot synthesis of carbamoyl chlorides. acs.org | Avoids phosgene, efficient one-pot procedure. acs.org |

| Carbon Dioxide / Thionyl Chloride | A method to convert secondary amines to carbamoyl chlorides using CO₂ as a carbonyl source. researchgate.net | Utilizes a readily available C1 source, phosgene-free. researchgate.net |

| Amide Activation / Intramolecular Substitution | A one-pot route integrating amide activation and cyclization to form piperidines without metal catalysts. derpharmachemica.com | Mild reaction conditions, good yields. derpharmachemica.com |

Expanding the Scope of Asymmetric Methodologies

Given that the 3-hydroxy moiety introduces chirality into the piperidine (B6355638) ring, developing asymmetric methodologies to selectively produce one enantiomer is a critical research area. The (S)-enantiomer of N-protected 3-hydroxypiperidine (B146073), for example, is a key intermediate for various pharmaceutical compounds. derpharmachemica.comacs.orgmdpi.com

Biocatalysis has emerged as a powerful tool for this purpose. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine can be achieved with high enantioselectivity using enzymes like ketoreductases (KREDs) or whole-cell biocatalysts such as Baker's yeast. derpharmachemica.comresearchgate.net These enzymatic methods offer significant advantages, including high stereoselectivity, mild reaction conditions, and environmental friendliness. derpharmachemica.com Research has focused on optimizing these biocatalytic processes by co-expressing the ketoreductase with a cofactor regeneration system, such as glucose dehydrogenase, to improve efficiency and make the process viable for industrial scale-up. mdpi.com

Chemical methods for achieving asymmetry are also being refined. Chiral resolution, where a racemic mixture of 3-hydroxypiperidine is separated using a chiral resolving agent like L-camphorsulfonic acid, is a common approach, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. derpharmachemica.comgoogle.com Therefore, the development of catalytic asymmetric syntheses that can directly generate the desired enantiomer in high yield and selectivity remains a significant goal.

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Purity |

| Biocatalytic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) & Glucose Dehydrogenase | (S)-N-Boc-3-hydroxypiperidine | >99% |

| Biocatalytic Reduction | N-Boc-3-piperidone | Baker's Yeast | (S)-N-Boc-3-hydroxypiperidine | High |

| Chiral Resolution | Racemic 3-hydroxypiperidine | L-camphorsulfonic acid | (S)-3-hydroxypiperidine salt | >99.2% (chiral purity) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow chemistry and automated platforms represents a significant leap forward in efficiency, safety, and scalability. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers precise control over reaction parameters like temperature and mixing, leading to higher yields and purities. acs.orgtulane.edu This technology is particularly advantageous for reactions involving hazardous intermediates, as it minimizes the volume of reactive species at any given time. A continuous flow protocol has been successfully developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.orgtulane.edu

Automated synthesis platforms, often using pre-packaged reagent cartridges, further streamline the synthesis of complex molecules, including N-heterocycles. merckmillipore.com These systems can automatically perform the reaction, isolation, and purification steps, significantly accelerating the pace of research and development. merckmillipore.com By combining a library of reagent cartridges with an automated synthesizer, chemists can rapidly generate and test a wide array of derivatives, which is invaluable for drug discovery and materials science. merckmillipore.com The application of these automated systems to the synthesis of 3-hydroxypiperidine derivatives could enable high-throughput screening of new compounds with diverse functionalities.

Predictive Design of Reactions through Advanced Computational Chemistry

Advanced computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and transition states, providing crucial insights that guide the development of more efficient and selective synthetic methods. nih.gov

For the synthesis of substituted piperidines, computational studies can help predict the diastereoselectivity of a reaction, allowing chemists to choose conditions that favor the formation of the desired stereoisomer. nih.gov By calculating the relative energies of different product diastereomers, researchers can determine whether a reaction outcome is governed by kinetic or thermodynamic control. nih.gov Furthermore, computational docking and molecular dynamics simulations are used to understand how piperidine-based molecules interact with biological targets, which is essential for the structure-based design of new drugs. rsc.org This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources in the discovery of new synthetic routes and bioactive molecules.

Exploration of New Catalytic Systems for Carbonyl Chloride Chemistry

The reactivity of the carbonyl chloride group is central to the utility of this compound as a synthetic intermediate. Future research will continue to explore novel catalytic systems to expand the range of reactions this functional group can undergo. Transition metal catalysis, in particular, has shown great promise for carbamoyl chloride reactions. rsc.org

Palladium and copper dual catalysis, for example, has been utilized for the enantioselective hydrocarbamoylation of alkenes using carbamoyl chlorides, providing access to chiral amides. researchgate.net Photoredox catalysis offers another modern approach, enabling the generation of carbamoyl radicals from carbamoyl chlorides under mild conditions using visible light. bohrium.com These radicals can then participate in a variety of carbon-carbon bond-forming reactions. bohrium.com

Beyond metal-based systems, organocatalysis presents a complementary strategy. Chiral primary amine-thiourea catalysts have been used in cascade reactions to synthesize functionalized piperidines with high enantioselectivity. researchgate.netthieme-connect.de The development of new catalysts that can activate the C-Cl bond in carbamoyl chlorides under mild and selective conditions will open up new avenues for synthesizing complex amides, ureas, and other valuable heterocyclic structures.

Q & A

Q. How can researchers optimize the synthesis of 3-Hydroxypiperidine-1-carbonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For carbonyl chloride formation, use anhydrous solvents (e.g., dichloromethane) and catalysts like dimethylformamide (DMF) to enhance reactivity. Protecting the hydroxyl group on piperidine with tert-butoxycarbonyl (Boc) groups during intermediate steps can prevent side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in non-polar solvents is critical. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic discharge precautions (e.g., grounding equipment) are necessary due to flammability risks .

- Storage : Keep the compound in a tightly sealed container under inert gas (argon or nitrogen) to prevent hydrolysis. Store at –20°C in a desiccator to minimize moisture exposure .

Q. Which analytical methods are most reliable for assessing the purity of this compound?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) resolves impurities. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile byproducts .

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1800 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) groups .

- Elemental Analysis : Verify stoichiometry via combustion analysis (C, H, N) and ion chromatography for chloride content .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence regioselectivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydroxyl group introduces steric hindrance and electronic effects. Computational modeling (e.g., density functional theory, DFT) predicts preferential attack at the carbonyl carbon due to resonance stabilization from the piperidine nitrogen. Experimentally, compare reaction rates with non-hydroxylated analogs using kinetic studies (e.g., UV-Vis monitoring of intermediate formation). Control reactions with bulky nucleophiles (e.g., tert-butanol) can validate steric effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25°C. Monitor hydrolysis via HPLC, noting increased degradation under alkaline conditions due to hydroxide ion attack on the carbonyl chloride group.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. Store below –20°C to prevent thermal degradation .

Q. How should researchers address contradictory data in spectroscopic characterization of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals). Compare results with synthetic standards or published spectra of analogous compounds .

- Sample Purity : Re-purify samples and repeat analyses to rule out impurities. For conflicting crystallography data, re-crystallize in alternative solvents (e.g., ethyl acetate/hexane mixtures) .

- Computational Confirmation : Perform molecular dynamics simulations to predict spectroscopic behavior under experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.